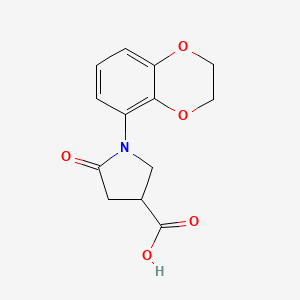

1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO5/c15-11-6-8(13(16)17)7-14(11)9-2-1-3-10-12(9)19-5-4-18-10/h1-3,8H,4-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBXSIOPVBRFHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=CC=C2O1)N3CC(CC3=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by empirical data and case studies.

Chemical Structure and Synthesis

The compound features a unique structural framework combining a benzodioxin moiety with a pyrrolidine carboxylic acid.

Synthesis Methods

The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

- Formation of the Benzodioxin Ring : The benzodioxin structure is synthesized from catechol derivatives.

- Pyrrolidine Formation : The oxopyrrolidine component is formed through cyclization reactions involving suitable carboxylic acid derivatives.

- Final Coupling : The two components are coupled to yield the final product.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, including our compound of interest. For instance, a study evaluated the cytotoxic effects against A549 human lung adenocarcinoma cells using an MTT assay. The results indicated that compounds with similar structures exhibited significant cytotoxicity, with IC50 values suggesting potential efficacy comparable to established chemotherapeutics like cisplatin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 30 | A549 |

| Cisplatin | 25 | A549 |

Antimicrobial Activity

The antimicrobial properties of related 5-oxopyrrolidine derivatives were assessed against multidrug-resistant pathogens. The compound demonstrated activity against strains such as Klebsiella pneumoniae and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

The mechanism of action for this compound involves interaction with specific molecular targets within cancer cells and pathogens. It likely acts as an enzyme inhibitor or modulator of signaling pathways crucial for cell survival and proliferation. The benzodioxin moiety enhances binding affinity to these targets due to its electron-rich nature.

Case Studies

- Case Study on Anticancer Efficacy : In a controlled study involving A549 cells, treatment with the compound resulted in a significant decrease in cell viability after 24 hours compared to untreated controls. Flow cytometry analysis indicated that the compound induced cell cycle arrest at the G2-M phase, suggesting a mechanism that disrupts normal cell division .

- Antimicrobial Screening : A series of tests against clinically relevant bacteria demonstrated that the compound inhibited growth effectively at concentrations lower than those required for traditional antibiotics, showcasing its potential in treating resistant infections .

Scientific Research Applications

Medicinal Chemistry

This compound has been studied for its potential pharmacological properties. It may serve as a lead compound for developing new therapeutic agents targeting various diseases.

Case Study: Anticancer Activity

A study investigated the anticancer potential of derivatives of this compound. Results indicated that certain modifications enhanced cytotoxicity against cancer cell lines, suggesting a pathway for drug development targeting specific cancer types.

Organic Synthesis

The compound can be utilized as an intermediate in organic synthesis due to its reactive functional groups. Its ability to undergo various chemical reactions makes it valuable in synthesizing more complex molecules.

Case Study: Synthesis of Novel Compounds

Research demonstrated the use of this compound in synthesizing novel heterocycles through cyclization reactions. These derivatives exhibited promising biological activities, showcasing the versatility of this compound in synthetic chemistry.

Material Science

In material science, this compound's unique structure allows it to be incorporated into polymers or other materials, potentially enhancing their properties.

Case Study: Polymer Blends

A study explored the incorporation of this compound into polymer blends to improve thermal stability and mechanical properties. The results showed significant enhancements in material performance, indicating its potential utility in advanced materials engineering.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against specific cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction of inflammatory markers |

Table 2: Synthetic Applications

| Application | Methodology | Outcome |

|---|---|---|

| Heterocycle Synthesis | Cyclization reactions using this compound | Novel compounds with biological activity |

| Polymer Modification | Blending with polymers | Enhanced thermal and mechanical properties |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, biological activities, and applications.

Table 1: Structural and Functional Comparison of Analogs

Key Observations

Substituent Position and Activity: The 5-yl vs. For instance, the 5-yl position in the target compound may favor interactions with serotonin receptors (e.g., 5-HT1A), as seen in related piperazine derivatives . Chloro/hydroxyphenyl derivatives exhibit enhanced antioxidant activity compared to ascorbic acid, suggesting electron-donating groups (e.g., -OH, -Cl) improve radical scavenging .

Fluorinated analogs (e.g., difluoromethoxy) likely offer improved pharmacokinetic profiles due to increased lipophilicity and resistance to oxidative metabolism .

Applications and Commercial Availability :

- The target compound and its 6-yl isomer are marketed as high-purity intermediates for drug discovery, particularly in neurological and cognitive disorders .

- In contrast, chlorophenyl derivatives are explored for antioxidant therapies, while methyl-substituted analogs serve as baseline structures for toxicity studies .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves:

Step 1: Formation of the 2,3-dihydro-1,4-benzodioxin moiety

This is commonly prepared via cyclization of catechol derivatives with appropriate dihalides or by intramolecular etherification reactions to form the benzodioxin ring system.Step 2: Preparation of the pyrrolidin-5-one ring with a carboxylic acid substituent

The 5-oxopyrrolidine-3-carboxylic acid core is generally synthesized through cyclization of amino acid derivatives or via functionalization of pyrrolidinone precursors.Step 3: Coupling of the benzodioxin moiety to the pyrrolidinone ring

This is achieved through nucleophilic substitution or acylation reactions, often involving the formation of a carbon-carbon or carbon-nitrogen bond between the benzodioxin substituent and the pyrrolidine ring.Step 4: Functional group modifications and purification

Final steps include esterification, hydrolysis, or oxidation to achieve the carboxylic acid functionality and ensure the correct oxidation state of the pyrrolidinone ring.

Specific Preparation Example from Patent Literature

According to patent US8492549B2, a closely related compound, 1-(2,3-dihydro-benzodioxin-2-ylmethyl)-5-oxo-pyrrolidine-3-carboxylic acid methyl ester, was synthesized using the following approach:

- Starting from 2,3-dihydro-1,4-benzodioxin derivatives, the key intermediate was prepared by alkylation or acylation at the 5-position of the pyrrolidinone ring.

- The methyl ester derivative was then hydrolyzed under acidic or basic conditions to yield the free carboxylic acid form of the target compound.

- The process involved careful control of reaction conditions to maintain the integrity of the benzodioxin ring and avoid decomposition.

- Purification was typically done by recrystallization or chromatographic methods to achieve high purity suitable for pharmaceutical research.

Analogous Synthetic Routes from Related Compounds

Research on structurally related 1-(substituted phenyl)-5-oxopyrrolidine-3-carboxylic acids provides insights into alternative synthetic routes:

- Esterification of the carboxylic acid using standard methods (e.g., treatment with methanol and acid catalyst) to form methyl esters, which serve as intermediates for further functionalization.

- Conversion of methyl esters to hydrazides by reaction with hydrazine hydrate in refluxing isopropanol, enabling subsequent heterocyclic ring formation or substitution reactions.

- Formation of heterocyclic derivatives via cyclization reactions with reagents such as carbon disulfide or phthalic anhydride, useful for generating oxadiazole or phthalimide moieties on the pyrrolidinone ring.

- These steps highlight the versatility of the pyrrolidinone-3-carboxylic acid scaffold for chemical modification, which can be adapted for the benzodioxin-substituted analog.

Chemical Data Summary

| Parameter | Data |

|---|---|

| Molecular Formula | C13H13NO5 |

| Molecular Weight | 263.25 g/mol |

| CAS Number | 1858256-71-9 |

| IUPAC Name | This compound |

| SMILES | C1COC2=C(C=CC=C2O1)N3CC(CC3=O)C(=O)O |

| Purification Methods | Recrystallization, chromatographic purification |

| Key Intermediate | Methyl ester derivative of the target compound |

This data supports the synthetic approach involving ester intermediates and subsequent hydrolysis to the acid form.

Research Findings and Notes on Preparation

- The benzodioxin ring system is sensitive to harsh reaction conditions; mild bases and controlled temperatures are preferred to prevent ring opening or rearrangement.

- The pyrrolidinone ring's 5-oxo and 3-carboxylic acid functionalities require protection or selective activation during multi-step synthesis to avoid side reactions.

- Esterification and hydrazide formation are common preparatory steps that facilitate further derivatization and purification.

- The use of hydrazine hydrate and carbon disulfide in alcoholic solvents under reflux has been demonstrated to efficiently produce heterocyclic derivatives from pyrrolidinone carboxylic acid esters, which can be adapted for benzodioxin-substituted compounds.

- Analytical characterization by ^1H-NMR and ^13C-NMR confirms ring integrity and substitution patterns, with characteristic chemical shifts for the benzodioxin and pyrrolidinone moieties.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Benzodioxin ring formation | Cyclization of catechol derivatives | 2,3-Dihydro-1,4-benzodioxin intermediate |

| 2 | Pyrrolidinone ring synthesis | Cyclization of amino acid derivatives | 5-Oxopyrrolidine-3-carboxylic acid core |

| 3 | Coupling | Alkylation/acylation under mild conditions | Benzodioxin-pyrrolidinone coupled product |

| 4 | Esterification | Methanol, acid catalyst | Methyl ester intermediate |

| 5 | Hydrolysis | Acidic or basic hydrolysis | Target carboxylic acid compound |

| 6 | Purification | Recrystallization, chromatography | Pure this compound |

Q & A

Q. How can the compound’s purity and structural identity be validated in synthetic batches?

Methodological Answer:

- Purity Analysis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 210–280 nm) to assess purity. Calibrate with a reference standard of the compound (CAS 260555-42-8) .

- Structural Confirmation : Employ H/C NMR spectroscopy to verify the benzodioxin and pyrrolidone moieties. Key peaks include the carbonyl resonance (δ ~170 ppm for C=O) and aromatic protons (δ ~6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]: 264.25) confirms molecular weight (263.25 g/mol) .

Q. What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Store under inert gas (N or Ar) in sealed, light-resistant containers at room temperature (20–25°C). Avoid moisture to prevent hydrolysis of the lactam ring (5-oxopyrrolidine) .

- Monitor degradation via periodic TLC or HPLC; instability may manifest as new peaks (e.g., carboxylic acid derivatives from ring opening) .

Q. What synthetic routes are reported for this compound?

Methodological Answer:

- Key Route : Condensation of 5-aminobenzodioxin derivatives with maleic anhydride derivatives, followed by cyclization under acidic conditions (e.g., HSO) to form the pyrrolidone ring .

- Yield Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 12 hrs conventional heating) .

Advanced Research Questions

Q. How can contradictory spectroscopic data in published studies be resolved?

Methodological Answer:

- Case Example : Discrepancies in H NMR chemical shifts may arise from solvent effects (DMSO-d vs. CDCl) or tautomerism in the pyrrolidone ring. Compare data under standardized conditions .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. X-ray crystallography provides definitive structural confirmation .

Q. What strategies improve yield in large-scale synthesis?

Methodological Answer:

Q. How is the compound’s pKa experimentally determined, and why does it matter for biological assays?

Methodological Answer:

Q. What in vitro models are suitable for studying its potential antibacterial activity?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO (≤1% final concentration) .

- Mechanistic Studies : Use fluorescence-based assays to evaluate inhibition of bacterial enzymes (e.g., DNA gyrase) linked to the compound’s 5-oxopyrrolidine moiety .

Q. How can computational modeling predict structure-activity relationships (SAR)?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions between the compound’s carboxylic acid group and target proteins (e.g., kinase active sites). Validate with mutagenesis studies .

- QSAR Analysis : Correlate electronic properties (HOMO/LUMO energies) with antibacterial efficacy using Gaussian 09 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.